molecular formula C32H32ClF6N5O6 B12771774 Carbamic acid, N-((1S,2S)-2-(4-chlorophenyl)-2-(3,5-difluorophenyl)-1-(((5-fluoro-4-(2-((2R,5S)-5-(((((2,2,2-trifluoroethyl)amino)carbonyl)oxy)methyl)-2-morpholinyl)ethyl)-3-pyridinyl)amino)carbonyl)ethyl)-, methyl ester CAS No. 1582729-32-5

Carbamic acid, N-((1S,2S)-2-(4-chlorophenyl)-2-(3,5-difluorophenyl)-1-(((5-fluoro-4-(2-((2R,5S)-5-(((((2,2,2-trifluoroethyl)amino)carbonyl)oxy)methyl)-2-morpholinyl)ethyl)-3-pyridinyl)amino)carbonyl)ethyl)-, methyl ester

Cat. No.: B12771774
CAS No.: 1582729-32-5
M. Wt: 732.1 g/mol
InChI Key: QDBHWHBCCYYMLC-NPLHHVMXSA-N
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Description

MK-8718 is a novel HIV protease inhibitor that contains a unique morpholine aspartate binding group. This compound has shown promising antiviral activity and is being studied for its potential use in treating HIV infections .

Preparation Methods

The synthesis of MK-8718 involves several key steps. The starting materials include a morpholine core and an aspartate binding group. The synthetic route typically involves the following steps:

Industrial production methods for MK-8718 would likely involve large-scale synthesis using similar steps, with optimization for yield and purity.

Chemical Reactions Analysis

MK-8718 undergoes several types of chemical reactions, including:

    Oxidation: MK-8718 can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: MK-8718 can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: MK-8718 can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MK-8718 has several scientific research applications, including:

Mechanism of Action

MK-8718 exerts its effects by inhibiting the activity of HIV protease, an enzyme that is essential for the replication of the HIV virus. The compound binds to the active site of the enzyme, preventing it from cleaving viral polyproteins into functional proteins. This inhibition disrupts the viral life cycle and prevents the virus from replicating .

Comparison with Similar Compounds

MK-8718 is unique among HIV protease inhibitors due to its novel morpholine aspartate binding group. This structural feature provides enhanced binding affinity and specificity for the HIV protease enzyme. Similar compounds include other HIV protease inhibitors such as indinavir, ritonavir, and saquinavir. MK-8718 has shown improved pharmacokinetic properties and antiviral activity compared to these compounds .

Properties

CAS No.

1582729-32-5

Molecular Formula

C32H32ClF6N5O6

Molecular Weight

732.1 g/mol

IUPAC Name

methyl N-[(1S,2S)-1-(4-chlorophenyl)-1-(3,5-difluorophenyl)-3-[[5-fluoro-4-[2-[(2R,5S)-5-(2,2,2-trifluoroethylcarbamoyloxymethyl)morpholin-2-yl]ethyl]pyridin-3-yl]amino]-3-oxopropan-2-yl]carbamate

InChI

InChI=1S/C32H32ClF6N5O6/c1-48-31(47)44-28(27(17-2-4-19(33)5-3-17)18-8-20(34)10-21(35)9-18)29(45)43-26-13-40-12-25(36)24(26)7-6-23-11-41-22(14-49-23)15-50-30(46)42-16-32(37,38)39/h2-5,8-10,12-13,22-23,27-28,41H,6-7,11,14-16H2,1H3,(H,42,46)(H,43,45)(H,44,47)/t22-,23+,27-,28-/m0/s1

InChI Key

QDBHWHBCCYYMLC-NPLHHVMXSA-N

Isomeric SMILES

COC(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)Cl)C2=CC(=CC(=C2)F)F)C(=O)NC3=CN=CC(=C3CC[C@@H]4CN[C@@H](CO4)COC(=O)NCC(F)(F)F)F

Canonical SMILES

COC(=O)NC(C(C1=CC=C(C=C1)Cl)C2=CC(=CC(=C2)F)F)C(=O)NC3=CN=CC(=C3CCC4CNC(CO4)COC(=O)NCC(F)(F)F)F

Origin of Product

United States

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